molecular formula C19H17BrN4O3S B3643627 2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide

Cat. No.: B3643627
M. Wt: 461.3 g/mol
InChI Key: MXDKIYFBYDMIFH-UHFFFAOYSA-N
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Description

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with an amino group and a methoxyphenyl group, along with a sulfanyl linkage to an acetamide moiety bearing a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methoxybenzaldehyde and guanidine.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction using thiourea or a similar reagent.

    Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with bromoacetyl bromide under controlled conditions.

    Final Coupling: The final product is obtained by coupling the bromophenyl group to the acetamide intermediate using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, catalytic hydrogenation.

    Substitution: Amines, thiols, palladium catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of urease and other metalloenzymes.

    Medicine: Explored for its anticancer properties, particularly in the design of hybrid molecules with enhanced biological activity.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the enzyme, blocking its activity and preventing the hydrolysis of urea. The compound’s structure allows it to form stable complexes with metal ions, which is crucial for its inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
  • 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a versatile building block in synthetic chemistry and its potential therapeutic applications make it a compound of significant interest.

Properties

IUPAC Name

2-[6-amino-1-(2-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(4-bromophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S/c1-27-15-5-3-2-4-14(15)24-16(21)10-17(25)23-19(24)28-11-18(26)22-13-8-6-12(20)7-9-13/h2-10H,11,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDKIYFBYDMIFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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